8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Pyridine-2-carbonyl Group: This step involves the acylation of the bicyclic core using pyridine-2-carbonyl chloride under basic conditions.
Formation of the 1H-1,2,3-Triazole Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the CuAAC reaction to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced bicyclic structures.
Substitution: Formation of substituted pyridine or triazole derivatives.
Scientific Research Applications
8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane: Lacks the triazole ring, which may affect its biological activity.
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane: Lacks the pyridine-2-carbonyl group, potentially altering its chemical reactivity.
Uniqueness
The presence of both the pyridine-2-carbonyl group and the 1H-1,2,3-triazole ring in 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane makes it unique. This combination of functional groups contributes to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
pyridin-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(14-3-1-2-6-16-14)20-11-4-5-12(20)10-13(9-11)19-8-7-17-18-19/h1-3,6-8,11-13H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMVNXQQMUHEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=N3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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